2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide

Catalog No.
S802381
CAS No.
811450-82-5
M.F
C10H11ClN2O4
M. Wt
258.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide

CAS Number

811450-82-5

Product Name

2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide

IUPAC Name

2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide

Molecular Formula

C10H11ClN2O4

Molecular Weight

258.66 g/mol

InChI

InChI=1S/C10H11ClN2O4/c11-5-6-17-7-10(14)12-8-1-3-9(4-2-8)13(15)16/h1-4H,5-7H2,(H,12,14)

InChI Key

HLJJSPBOFBPXIM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)COCCCl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1NC(=O)COCCCl)[N+](=O)[O-]

2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide (CAS: 811450-82-5), widely recognized in pharmaceutical manufacturing as Rivaroxaban Impurity 37, is an acyclic chloroethoxy acetamide derivative. It serves as the direct, uncyclized precursor to 4-(4-nitrophenyl)morpholin-3-one, the core pharmacophore building block for blockbuster Factor Xa inhibitors. Procurement of this specific compound is driven by its dual utility: it is a mandatory analytical reference standard for quantifying unreacted intermediates in API quality control workflows, and it acts as the primary synthetic starting material for optimizing base-catalyzed intramolecular morpholinone ring-closure reactions [1].

Substituting this compound with its cyclized downstream product (4-(4-nitrophenyl)morpholin-3-one) or alternative halides (e.g., bromoethoxy analogs) fundamentally compromises both analytical and synthetic workflows. In quality control, regulatory agencies strictly require the exact uncyclized chloro-impurity standard to quantify precursor limits in API batches; a cyclized analog cannot provide the necessary retention time data or response factors in HPLC/LC-MS assays [1]. Synthetically, the specific leaving-group kinetics of the primary chloride are required to accurately model and scale the industrial base-catalyzed intramolecular cyclization, whereas alternative halides alter the reaction exotherm and impurity profile [2].

Chromatographic Resolution for API Impurity Tracking

In standard reverse-phase HPLC assays used for Rivaroxaban intermediate release testing, the uncyclized 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide (Impurity 37) exhibits a distinct retention profile compared to the cyclized 4-(4-nitrophenyl)morpholin-3-one. The open-chain chloro compound elutes significantly later due to the lipophilic 2-chloroethoxy chain, allowing for baseline resolution (Rs > 2.0) from the morpholinone core[1].

Evidence DimensionChromatographic retention and resolution (RP-HPLC)
Target Compound DataDelayed elution with baseline resolution (Rs > 2.0)
Comparator Or Baseline4-(4-nitrophenyl)morpholin-3-one (cyclized intermediate)
Quantified DifferenceComplete chromatographic separation enabling precise LOD/LOQ determination
ConditionsReverse-phase HPLC (C18 column, acetonitrile/water gradient)

Procurement of the exact uncyclized standard is strictly required to establish accurate Limit of Detection (LOD) and Limit of Quantification (LOQ) parameters for regulatory API submissions.

Controlled Leaving Group Kinetics in Morpholinone Synthesis

As a precursor for N-arylmorpholinones, the 2-chloroethoxy leaving group provides a highly controlled cyclization rate compared to the more reactive 2-bromoethoxy analog. Under standard basic conditions, the chloro derivative minimizes runaway exothermic reactions and intermolecular dimerization, consistently yielding >95% of the target 4-(4-nitrophenyl)morpholin-3-one at manufacturing scale, whereas bromo-analogs suffer from higher oligomeric impurity profiles [1].

Evidence DimensionIntramolecular N-alkylation (cyclization) yield and control
Target Compound DataControlled reaction rate with >95% morpholinone yield
Comparator Or Baseline2-(2-bromoethoxy)-N-(4-nitrophenyl)acetamide (bromo analog)
Quantified DifferenceSignificant reduction in intermolecular dimerization and improved thermal control at scale
ConditionsBase-catalyzed cyclization (e.g., K2CO3 in polar aprotic solvent, elevated temperature)

The chloro-derivative is the preferred industrial starting material because it balances reactivity with process safety and high purity during large-scale ring closure.

Chemoselective Ring Closure Prior to Amine Reduction

The presence of the electron-withdrawing 4-nitro group is critical during the cyclization step. If the corresponding reduced aniline, 2-(2-chloroethoxy)-N-(4-aminophenyl)acetamide, is subjected to base, the nucleophilic primary amine actively competes with the amide nitrogen for the chloroethyl electrophile, leading to complex polymeric mixtures. The nitro group in CAS 811450-82-5 effectively masks the para-position, ensuring 100% regioselectivity for the desired morpholinone ring closure before subsequent catalytic hydrogenation [1].

Evidence DimensionRegioselectivity of intramolecular alkylation
Target Compound Data100% regioselective morpholinone formation
Comparator Or Baseline2-(2-chloroethoxy)-N-(4-aminophenyl)acetamide (reduced aniline analog)
Quantified DifferenceTotal elimination of competitive primary amine alkylation
ConditionsStandard base-promoted cyclization conditions prior to nitro reduction

Selecting the nitro-protected precursor is mandatory to prevent yield-destroying side reactions during the assembly of the morpholinone pharmacophore.

Regulatory Impurity Profiling (Rivaroxaban Impurity 37)

Essential for use as an analytical reference standard in HPLC/UHPLC methods to quantify unreacted starting materials in the production of Rivaroxaban intermediates, ensuring compliance with ICH Q3A guidelines for API purity [1].

Industrial Synthesis of N-Arylmorpholinones

Serves as the optimal, process-safe starting material for the base-catalyzed synthesis of 4-(4-nitrophenyl)morpholin-3-one, providing the necessary chemoselectivity and controlled leaving-group kinetics required for large-scale manufacturing[2].

Process Optimization and Kinetic Modeling

Procured by chemical engineers to study the activation energy, solvent effects, and phase-transfer catalysis conditions required to maximize the efficiency of macrocyclization and ring-closure reactions in continuous flow or batch reactors[2].

XLogP3

1.4

Wikipedia

2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide

Dates

Last modified: 08-15-2023

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